N-Methyl Gatifloxacin-d3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

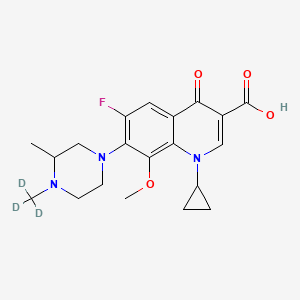

N-Methyl Gatifloxacin-d3: is a deuterated form of N-Methyl Gatifloxacin, a synthetic fluoroquinolone antibiotic. This compound is characterized by the presence of three deuterium atoms, which replace three hydrogen atoms in the molecular structure. The molecular formula of this compound is C20H21D3FN3O4, and it has a molecular weight of 392.44 . This compound is primarily used in scientific research, particularly in the field of proteomics.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl Gatifloxacin-d3 involves the incorporation of deuterium atoms into the N-Methyl Gatifloxacin molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to obtain the final product with high isotopic purity. The production process is carried out under stringent quality control measures to ensure consistency and reliability .

Analyse Chemischer Reaktionen

Types of Reactions: N-Methyl Gatifloxacin-d3 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, and controlled temperature conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and inert atmosphere.

Substitution: Halogens, nucleophiles, and appropriate solvents

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may produce alcohols .

Wissenschaftliche Forschungsanwendungen

Pharmacological Research

N-Methyl Gatifloxacin-d3 is primarily utilized in pharmacokinetic and pharmacodynamic studies due to its unique isotopic labeling. The deuterium substitution allows for enhanced stability and detection in mass spectrometry, making it a valuable tool for studying drug metabolism and disposition.

Metabolism Studies

The compound is used to investigate the metabolic pathways of gatifloxacin. In studies where this compound is administered, researchers can trace its metabolic products in biological systems, providing insights into the drug's pharmacokinetics.

Case Study:

In a study assessing the metabolic profile of gatifloxacin, researchers used this compound to identify metabolites in liver microsomes. The results indicated that the compound underwent N-dealkylation and glucuronidation, crucial for understanding its bioavailability and therapeutic efficacy .

Drug Development

The applications of this compound extend into the realm of drug formulation and development. Its properties facilitate the design of prodrugs aimed at improving ocular delivery of gatifloxacin.

Prodrug Formulation

Research has shown that prodrugs of gatifloxacin can enhance ocular delivery by targeting specific transporters in the eye. This compound serves as a reference compound in these formulations.

Data Table: Prodrug Efficacy Comparison

| Prodrug Name | Solubility (mg/mL) | Permeability (Cornea) | In Vivo Conversion (%) |

|---|---|---|---|

| DMAP-GFX | 12.8 | 1.4-fold improvement | 60 |

| CP-GFX | 2.5 | 2.3-fold improvement | 55 |

| APM-GFX | No improvement | No significant change | 13 |

This table summarizes findings from a study where various prodrugs were evaluated against this compound for their solubility and permeability across ocular tissues .

Analytical Chemistry

In analytical applications, this compound is employed as an internal standard in quantitative assays for gatifloxacin levels in biological samples.

Mass Spectrometry Applications

The compound's isotopic labeling enhances sensitivity and specificity in mass spectrometric analyses, allowing for accurate quantification of gatifloxacin in plasma and tissue samples.

Case Study:

A study utilized this compound as an internal standard to develop an LC-MS/MS method for quantifying gatifloxacin in human plasma. The method demonstrated high accuracy (95%) and precision (RSD < 5%), confirming its utility in clinical pharmacokinetic studies .

Wirkmechanismus

The mechanism of action of N-Methyl Gatifloxacin-d3 is similar to that of N-Methyl Gatifloxacin. It exerts its effects by inhibiting the bacterial enzymes DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, this compound prevents bacterial cell division and leads to cell death .

Vergleich Mit ähnlichen Verbindungen

Gatifloxacin: A non-deuterated form of the compound with similar antibacterial properties.

Moxifloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action but different chemical structure.

Gemifloxacin: A fluoroquinolone antibiotic with enhanced activity against certain bacterial strains

Uniqueness: N-Methyl Gatifloxacin-d3 is unique due to the presence of deuterium atoms, which can affect its pharmacokinetic and metabolic profiles. This makes it a valuable tool in scientific research for studying the behavior of N-Methyl Gatifloxacin in biological systems .

Biologische Aktivität

N-Methyl Gatifloxacin-d3 is a deuterated derivative of gatifloxacin, a fluoroquinolone antibiotic known for its broad-spectrum antibacterial properties. This compound is primarily utilized in scientific research to investigate the pharmacokinetics and biological behavior of gatifloxacin in various biological systems. This article delves into the biological activity of this compound, highlighting its mechanisms, comparative efficacy, and relevant case studies.

This compound functions by inhibiting bacterial enzymes, specifically DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, repair, and recombination in bacteria. By inhibiting these enzymes, the compound effectively prevents bacterial cell division and leads to cell death. The presence of deuterium atoms in this compound alters its metabolic profile compared to non-deuterated forms, potentially enhancing its stability and bioavailability in biological systems .

Comparative Efficacy

The efficacy of this compound can be compared with other fluoroquinolones such as gatifloxacin and moxifloxacin. Below is a summary table highlighting the inhibitory concentrations (IC50) against key bacterial targets:

| Compound | Target Enzyme | IC50 (µg/ml) | Reference |

|---|---|---|---|

| This compound | E. coli DNA gyrase | 0.109 | |

| Gatifloxacin | S. aureus Topoisomerase IV | 13.8 | |

| Moxifloxacin | E. coli DNA gyrase | Varies |

The data shows that this compound exhibits potent inhibitory activity against bacterial DNA gyrase, similar to its parent compound gatifloxacin.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Proteomics Research : In proteomics studies, this compound has been employed to analyze protein interactions and dynamics, providing insights into bacterial resistance mechanisms and potential therapeutic targets.

- Pharmacokinetic Studies : Research has demonstrated that the deuterated form enhances the pharmacokinetic profile of gatifloxacin by increasing its half-life and reducing metabolic degradation in vivo. This suggests that this compound could serve as a valuable tool in studying drug metabolism .

- Transporter Studies : Investigations into drug transport mechanisms have shown that this compound can be utilized to assess the role of various transporters (e.g., OCT, MCT) in drug delivery across biological membranes . Enhanced permeability across ocular tissues has been noted, indicating potential applications in ophthalmic formulations .

Eigenschaften

IUPAC Name |

1-cyclopropyl-6-fluoro-8-methoxy-7-[3-methyl-4-(trideuteriomethyl)piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FN3O4/c1-11-9-23(7-6-22(11)2)17-15(21)8-13-16(19(17)28-3)24(12-4-5-12)10-14(18(13)25)20(26)27/h8,10-12H,4-7,9H2,1-3H3,(H,26,27)/i2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDBVQXCJOKMPST-BMSJAHLVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCN(CC1C)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.